2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide
Overview
Description
2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group reacts with 2-fluorobenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Pharmaceutical Research: It is studied for its potential as a drug candidate due to its stability and bioavailability.
Chemical Biology: Used as a probe to study biological pathways and interactions.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Agrochemicals: Investigated for its potential use in pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
- 2-fluoro-N-[4-(difluoromethoxy)phenyl]benzamide
- 2-fluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
Uniqueness
2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-12-4-2-1-3-11(12)13(20)19-9-5-7-10(8-6-9)21-14(16,17)18/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTNLJQMRMFQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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